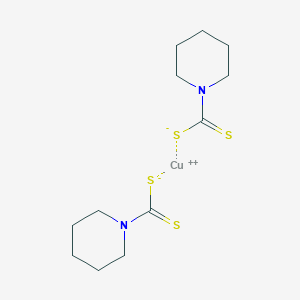

Copper bis(piperidine-1-carbodithioate)

Description

Properties

IUPAC Name |

copper;piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11NS2.Cu/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOKXBOZNWVYRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164981 | |

| Record name | Copper bis(piperidine-1-carbodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15225-85-1 | |

| Record name | (SP-4-1)-Bis(1-piperidinecarbodithioato-κS1,κS′1)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15225-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper bis(piperidine-1-carbodithioate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015225851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper bis(piperidine-1-carbodithioate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper bis(piperidine-1-carbodithioate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper bis(piperidine-1-carbodithioate) can be synthesized through the reaction of copper salts with piperidine-1-carbodithioate. The typical procedure involves dissolving copper(II) sulfate in water and adding piperidine-1-carbodithioate under stirring. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of copper bis(piperidine-1-carbodithioate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Copper bis(piperidine-1-carbodithioate) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Reduction: It can be reduced to form copper(I) complexes.

Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of other thiolates or dithiocarbamates.

Major Products Formed

Oxidation: Copper(II) complexes with modified ligands.

Reduction: Copper(I) complexes.

Substitution: New copper complexes with different ligands.

Scientific Research Applications

Antimicrobial Properties

Copper bis(piperidine-1-carbodithioate) exhibits significant antimicrobial activity. Studies have shown that metal dithiocarbamate complexes, including those with copper, possess potent antibacterial and antifungal properties. For instance, complexes derived from piperidine-1-carbodithioate have been tested against various pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these complexes indicate their effectiveness in inhibiting microbial growth, with some showing activity at concentrations as low as 8 µg/mL .

Table 1: Antimicrobial Activity of Copper Complexes

| Complex | Pathogen | MIC (µg/mL) |

|---|---|---|

| [Cu(4-MPipzcdt)(phen)2]Cl | Candida albicans | <8 |

| [Cu(4-MPipzcdt)(phen)] | E. coli | 16 |

| [Cu(4-MPipzcdt)(phen)] | Staphylococcus aureus | 32 |

Anticancer Applications

The potential anticancer properties of copper dithiocarbamate complexes are under investigation. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. The mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function, leading to cell death .

Material Science Applications

Copper bis(piperidine-1-carbodithioate) also finds applications in material science, particularly in the synthesis of semiconductor materials like cadmium sulfide (CdS). The compound serves as a single-source precursor in chemical vapor deposition processes to produce thin films with desirable electronic properties. These films are characterized by their morphology, crystallinity, and optical properties, which are critical for applications in photovoltaics and optoelectronics .

Table 2: Properties of CdS Films Synthesized from Copper Complexes

| Parameter | Value |

|---|---|

| Particle Size | 50-110 nm |

| Deposition Temperature | 350-450 °C |

| Optical Band Gap | ~2.4 eV |

Environmental Applications

The environmental implications of using copper dithiocarbamates are noteworthy. These compounds can be utilized in the remediation of heavy metal contamination due to their ability to chelate metal ions, thus reducing bioavailability and toxicity in contaminated sites. Their efficacy as chelating agents makes them suitable for use in soil and water treatment processes .

Toxicological Considerations

While copper bis(piperidine-1-carbodithioate) shows promise in various applications, it is essential to consider its toxicological profile. Studies indicate that while it possesses beneficial properties for therapeutic use, it may also exhibit cytotoxic effects at higher concentrations. Understanding the balance between efficacy and safety is crucial for its application in clinical settings .

Mechanism of Action

The mechanism of action of copper bis(piperidine-1-carbodithioate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. This interaction is facilitated by the copper ion, which plays a crucial role in the compound’s bioactivity .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis: Lead and nickel analogs are synthesized via hydrothermal or solvent-based methods, often yielding nanostructures with controlled morphologies . Copper variants may follow similar routes but lack documented protocols.

- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining metal-dithiocarbamate structures, though disorder modeling remains challenging .

- Contradictions : While nickel derivatives show high thermal stability (boiling point: 221.6°C), lead analogs decompose at lower temperatures (~200°C), highlighting metal-dependent stability .

Biological Activity

Copper bis(piperidine-1-carbodithioate) is a coordination compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article delves into its synthesis, structure, biological mechanisms, and specific case studies that highlight its efficacy in various biological contexts.

Overview of the Compound

Copper bis(piperidine-1-carbodithioate) has the molecular formula C₁₂H₂₀CuN₂S₄ and a molecular weight of 384.1066 g/mol. It consists of a copper ion coordinated with two piperidine-1-carbodithioate ligands, which are known for their ability to form stable complexes with metal ions. The compound is synthesized by reacting copper salts with piperidine-1-carbodithioate, typically yielding a product through recrystallization methods.

The biological activity of copper bis(piperidine-1-carbodithioate) primarily involves its interaction with various biomolecules, including proteins and enzymes. The copper ion plays a critical role in these interactions:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus altering their function. This inhibition can lead to significant biological effects, particularly in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Copper complexes are known to facilitate the production of ROS, which can induce oxidative stress in cells. This property is leveraged in cancer therapy, where ROS can promote apoptosis in malignant cells.

Antimicrobial Activity

A study investigating the antimicrobial properties of metal complexes, including those containing piperidine-1-carbodithioate ligands, demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these complexes were found to be less than 8 µg/mL against several strains such as Candida albicans, Escherichia coli, and Staphylococcus aureus .

| Pathogen | MIC (µg/mL) |

|---|---|

| Candida albicans | <8 |

| Escherichia coli | <8 |

| Staphylococcus aureus | <8 |

| Pseudomonas aeruginosa | 32 |

This data indicates that copper bis(piperidine-1-carbodithioate) exhibits potent antimicrobial properties, potentially making it useful in therapeutic applications.

Cytotoxicity Studies

In terms of cytotoxicity, research has shown that at concentrations around 25 µg/mL, the complexes exhibit negligible toxicity towards RD cells (a muscle cell line), suggesting a favorable safety profile for potential therapeutic use .

Case Study 1: Cancer Therapy

Research has explored the application of copper bis(piperidine-1-carbodithioate) in cancer therapy due to its ability to generate ROS. A study highlighted its effectiveness in inducing apoptosis in cancer cell lines through oxidative stress mechanisms. The compound was tested on various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations.

Case Study 2: Coordination Chemistry and Biological Interactions

Another significant study focused on the coordination chemistry of copper complexes with piperidine derivatives. The findings suggested that these complexes could stabilize reactive intermediates that enhance their biological activity. The research utilized techniques such as X-ray crystallography and cyclic voltammetry to elucidate the structural characteristics and reactivity patterns of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.